3-Benzyldihydrofuran-2,5-dione

Overview

Description

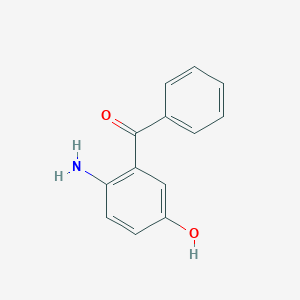

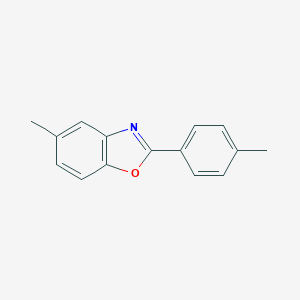

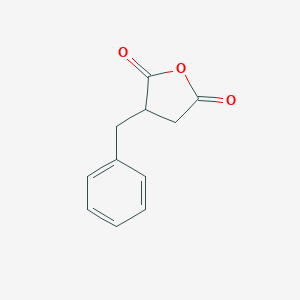

3-Benzyldihydrofuran-2,5-dione is a chemical compound with the molecular formula C11H10O3 . It is a solid substance . This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported a convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives in two steps with moderate to good yield using morpholine as a catalyst .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For example, one study performed FT-IR spectroscopy for the vibrational spectral analysis of a similar compound .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, one study reported the desymmetrization of p-quinols through a chiral bisguanidinium hemisalt catalyzed enantioselective Michael addition/lactonization cascade reaction with azlactones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been reported . For instance, it is a solid substance and its molecular weight is 204.22 .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Gymnoascolide A

3-Benzyldihydrofuran-2,5-dione has been employed in the synthesis of gymnoascolide A and antifungal agents. Key reactions include chemoselective couplings and regioselective reductions, showcasing its utility in complex chemical synthesis (Baag & Argade, 2008).

Ring-Opening Polymerization

The compound's derivative, (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), derived from glutamic acid, was utilized in organo-catalyzed ring-opening polymerization. The process was controlled and yielded polyBED samples with narrow polydispersity, showing potential applications in biopolymers (Thillaye du Boullay et al., 2010).

Electronic and Material Applications

Donor-Acceptor Polymer Semiconductors

A derivative of this compound, (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF), was used as an electron-acceptor building block in polymer semiconductors. The resulting copolymer demonstrated stable electron transport performance, indicating its potential in electronic devices (Yan, Sun & Li, 2013).

Corrosion Inhibition

Protection of Mild Steel in Acidic Conditions

Derivatives of this compound were studied for their corrosion inhibition properties on mild steel in acidic solutions. The compounds showed high resistance and effective adsorption onto the iron surface, suggesting their potential as corrosion inhibitors (Chafiq et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a chemical building block and is often used in research

Mode of Action

The mode of action of 3-Benzyldihydrofuran-2,5-dione is currently unknown due to the lack of research in this area . The compound’s interaction with its targets and any resulting changes would need to be determined through further scientific investigation.

Biochemical Pathways

A study on the biosynthetic pathway of a related compound, tetramate bripiodionen, which bears a 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, might provide some insights .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Properties

IUPAC Name |

3-benzyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHLTSDDZKTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397025 | |

| Record name | 3-benzyldihydrofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19544-43-5 | |

| Record name | 2-Benzylsuccinic anhydride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019544435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-benzyldihydrofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxolane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLSUCCINIC ANHYDRIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KH2225XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)